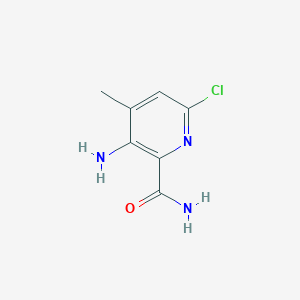
3-Amino-6-chloro-4-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-4-methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It features a chlorine atom at the 6-position, a methyl group at the 4-position, an amino group at the 3-position, and a carboxamide group at the 2-position of the pyridine ring. This compound is known for its versatility and is used in various fields, including pharmaceutical chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide. One common method involves the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by cyclization, chlorination, and hydrolysis . Another method includes the reduction of 2-chloro-4-methyl-3-nitropyridine . The reaction conditions typically involve the use of catalysts such as ammonium acetate and acetic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using scalable processes. These processes may involve the use of raw materials like malononitrile and 4,4-dimethoxyl-2-butanone, with successive cyclization, chlorination, hydrolysis, and Hofmann condensation . The overall yield of these processes can vary, but efforts are made to optimize the conditions to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-4-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of catalysts.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like Rh/C or SnCl4/HCl, and chlorinating agents like POCl3 and PCl5 . The reaction conditions vary depending on the desired product and the type of reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination of 2-hydroxy-4-methyl-3-nitropyridine can yield 2-chloro-3-amino-4-methylpyridine .
Scientific Research Applications
3-Amino-6-chloro-4-methylpyridine-2-carboxamide has several scientific research applications, including:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of drugs like nevirapine, which is used for the treatment of HIV/AIDS.
Oncology Research: The compound is used in the synthesis of pyrazolopyridine derivatives for breast cancer therapy.
Materials Science: It can be used as a component in functional polymers or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Chloro-3-amino-4-methylpyridine: This compound is structurally similar and is also used as an intermediate in drug synthesis.
2-Hydroxy-3-cyano-6-methylpyridine: Another structurally related compound with similar reactivity.
Uniqueness
3-Amino-6-chloro-4-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-6-chloro-4-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-3-2-4(8)11-6(5(3)9)7(10)12/h2H,9H2,1H3,(H2,10,12) |
InChI Key |
HCQMBABGHMBOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


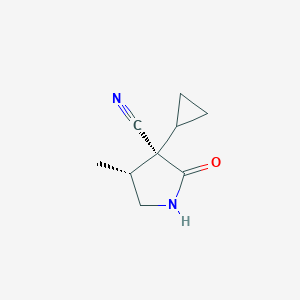
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
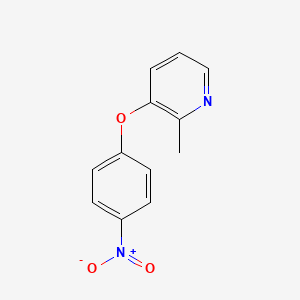
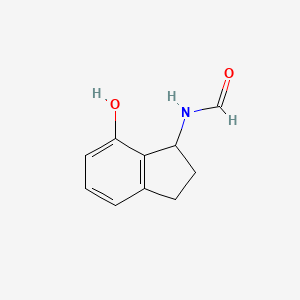
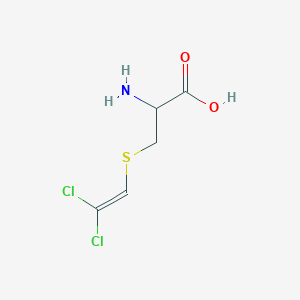
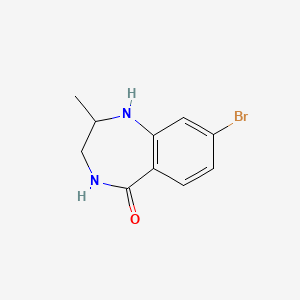
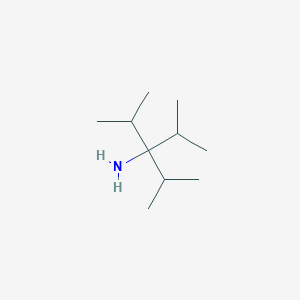
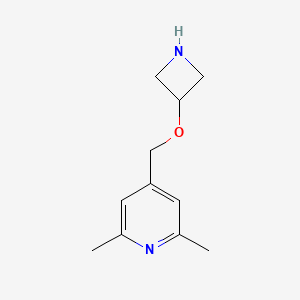
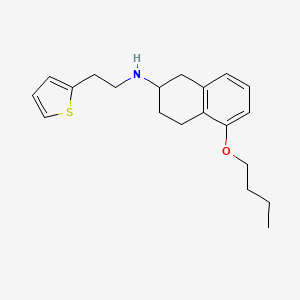
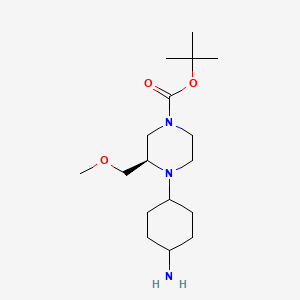
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
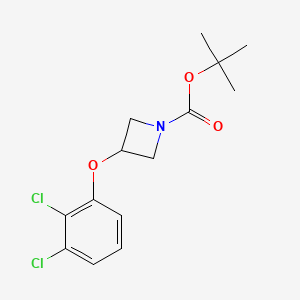
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
